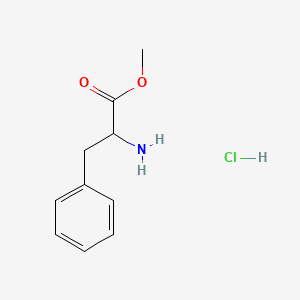

H-DL-Phe-OMe.HCl

Description

Historical Development and Chemical Significance

The historical development of DL-phenylalanine methyl ester hydrochloride is intimately connected to the broader evolution of amino acid chemistry and the serendipitous discovery of artificial sweeteners. The compound's significance emerged prominently in 1965 when James M. Schlatter, a chemist at G.D. Searle pharmaceutical company, accidentally discovered the intense sweetness of L-aspartyl-L-phenylalanine methyl ester while working on anti-ulcer drug research. This discovery marked a pivotal moment in understanding the chemical properties and potential applications of phenylalanine methyl ester derivatives. Schlatter was originally synthesizing a tetrapeptide intermediate for gastrin research when he inadvertently contaminated his hands with the compound and later noticed its remarkable sweetness when licking his finger to pick up paper.

The development of synthetic methods for producing phenylalanine methyl esters gained momentum following this discovery, with researchers exploring various stereoisomeric forms including the racemic DL-mixture. The chemical significance of DL-phenylalanine methyl ester hydrochloride extends beyond its role as a synthetic intermediate, as it has become a valuable tool for understanding stereochemical preferences in biological systems. The compound's hydrochloride salt form provides enhanced stability and solubility properties compared to the free base, making it more suitable for research applications and synthetic procedures.

Early synthetic approaches involved conventional organic synthesis methods that could produce either single enantiomers or racemic mixtures, depending on the starting materials and reaction conditions employed. The development of enzymatic resolution techniques has further enhanced the utility of the DL-form as a starting material for obtaining optically pure enantiomers. These historical developments have established DL-phenylalanine methyl ester hydrochloride as a cornerstone compound in both academic research and industrial applications.

Stereochemical Importance in Amino Acid Chemistry

The stereochemical properties of DL-phenylalanine methyl ester hydrochloride represent a fundamental aspect of its chemical identity and research applications. As a racemic mixture containing equal proportions of both D and L enantiomers, this compound serves as an excellent model system for studying chiral recognition and stereoselectivity in chemical and biological processes. The D-enantiomer exhibits a specific rotation of -35.0 to -39.0 degrees when measured at a concentration of 2 grams per 100 milliliters in ethanol, while the L-enantiomer shows the opposite rotation of +36.0 to +39.0 degrees under identical conditions.

The stereochemical significance extends to the compound's behavior in enzymatic systems, where different enantiomers exhibit distinct substrate specificity and reaction rates. Research has demonstrated that serine proteinases show remarkable selectivity in hydrolyzing N-acetyl-L-phenylalanine methyl ester while leaving the D-enantiomer largely unaffected, providing a powerful method for kinetic resolution. This stereochemical selectivity has been exploited in various synthetic strategies for obtaining optically pure phenylalanine derivatives from racemic starting materials.

The molecular geometry of each enantiomer influences its interaction with biological macromolecules, particularly enzymes and receptors. Studies have shown that L-phenylalanine functions as a competitive antagonist at the glycine binding site of NMDA receptors and at the glutamate binding site of AMPA receptors, with an apparent equilibrium dissociation constant of 573 micromolar. In contrast, D-phenylalanine exhibits different pharmacological properties, including potential analgesic activity through inhibition of enkephalin degradation. These stereochemical differences underscore the importance of understanding and controlling the optical purity in pharmaceutical applications.

The racemic nature of DL-phenylalanine methyl ester hydrochloride also makes it valuable for studying chiral separation techniques and developing new methods for enantiomer resolution. Recent research has explored innovative approaches using polyethylene glycol-conjugated resolving agents to achieve efficient separation of the individual enantiomers through temperature-assisted phase transition processes. These developments highlight the continuing importance of stereochemistry in modern chemical research and drug development.

Nomenclature and Structural Classification

The systematic nomenclature of DL-phenylalanine methyl ester hydrochloride reflects its complex structural features and stereochemical composition. According to IUPAC nomenclature, the compound is designated as methyl 2-amino-3-phenylpropanoate hydrochloride, which accurately describes its chemical structure and salt form. Alternative nomenclature systems include the designation as H-DL-Phe-OMe·HCl, following amino acid shorthand notation where Phe represents phenylalanine, OMe indicates the methyl ester functionality, and HCl denotes the hydrochloride salt.

The molecular structure consists of a central carbon atom bearing an amino group, a carboxyl group esterified with methanol, and a benzyl side chain characteristic of phenylalanine residues. The hydrochloride salt formation occurs through protonation of the amino group, resulting in the molecular formula C₁₀H₁₄ClNO₂ and providing enhanced water solubility compared to the free base form. The compound's Chemical Abstracts Service registry number 5619-07-8 provides unambiguous identification in chemical databases and literature searches.

Structural classification places DL-phenylalanine methyl ester hydrochloride within several important chemical categories. It belongs to the class of alpha-amino acid esters, which are characterized by the presence of both amino and ester functional groups attached to the same carbon atom. The compound is also classified as an aromatic amino acid derivative due to the presence of the phenyl ring system in its side chain structure. From a stereochemical perspective, it represents a racemate or racemic mixture, containing equal quantities of both possible enantiomeric forms.

The three-dimensional structure analysis reveals important conformational features that influence the compound's chemical reactivity and biological activity. The benzyl side chain can adopt various rotational conformations, affecting the overall molecular shape and its interactions with other molecules. X-ray crystallographic studies of related compounds have provided detailed insights into the preferred conformational arrangements in the solid state, while solution studies using nuclear magnetic resonance spectroscopy have revealed the dynamic nature of these conformational equilibria.

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding DL-phenylalanine methyl ester hydrochloride encompasses diverse scientific disciplines and technological applications. Current pharmaceutical development efforts utilize this compound extensively in the synthesis of various therapeutic agents, particularly in the development of analgesics and antidepressants where its potential effects on mood enhancement and pain relief mechanisms are being investigated. The compound serves as a crucial intermediate in multi-step synthetic pathways leading to more complex pharmaceutical molecules, leveraging its readily modifiable functional groups and stereochemical versatility.

Neuroscience research represents another major area of scientific interest, where researchers employ DL-phenylalanine methyl ester hydrochloride to study neurotransmitter activity and investigate neurological conditions including depression and anxiety. These studies have provided valuable insights into potential therapeutic targets and mechanisms of action for neuropsychiatric disorders. The compound's ability to cross biological membranes and its structural similarity to natural neurotransmitter precursors make it particularly valuable for these investigations.

Biochemical studies have extensively utilized the compound as a substrate in enzyme assays, enabling scientists to investigate enzyme kinetics and mechanistic details crucial for drug design and metabolic pathway studies. The racemic nature of the compound provides researchers with the opportunity to study enantioselective enzymatic processes and develop new biocatalytic methods for producing optically pure compounds. Recent work has focused on developing improved resolution techniques using polyethylene glycol-conjugated resolving agents, which demonstrate enhanced efficiency and reduced processing times compared to traditional methods.

The field of chiral synthesis has embraced DL-phenylalanine methyl ester hydrochloride as an important building block for asymmetric synthesis applications. Its unique chiral properties enable chemists to create more effective and selective compounds across various applications, from pharmaceuticals to agrochemicals. Current research efforts are exploring novel catalytic systems and reaction conditions that can selectively transform one enantiomer while leaving the other unchanged, providing access to both pure enantiomeric forms from a single starting material.

Advanced analytical techniques continue to evolve for characterizing and quantifying DL-phenylalanine methyl ester hydrochloride in various matrices. High-performance liquid chromatography methods with chiral stationary phases have been developed to separate and quantify individual enantiomers with high precision and accuracy. Mass spectrometry techniques, including tandem mass spectrometry approaches, provide detailed structural information and enable trace-level detection in complex biological samples. These analytical developments support both fundamental research and quality control applications in pharmaceutical manufacturing.

Properties

IUPAC Name |

methyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-07-8, 7524-50-7 | |

| Record name | Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7524-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Phenylalanine methyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-phenylalanine with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of DL-Phenylalanine methyl ester hydrochloride often involves large-scale esterification processes. The use of chlorotrimethylsilane and methanol is a common method, where the reaction is carried out at room temperature and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions: DL-Phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Phenylalanine derivatives with carboxylic acid groups.

Reduction: Phenylalanine derivatives with primary amine groups.

Substitution: Various substituted phenylalanine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

DL-Phenylalanine methyl ester hydrochloride is utilized in the pharmaceutical industry primarily for its role in peptide synthesis and as a precursor in drug development.

Peptide Synthesis

This compound serves as a building block in the synthesis of various peptides. Its ability to participate in solution-phase peptide synthesis makes it valuable for producing therapeutic peptides, which are essential in treating numerous diseases.

Table 1: Peptide Synthesis Applications

| Application | Description |

|---|---|

| Therapeutic Peptides | Used to synthesize peptides for medical use. |

| Drug Development | Acts as a precursor for designing new pharmaceutical agents. |

Neuropharmacological Effects

Research indicates that DL-Phenylalanine methyl ester hydrochloride may have neuropharmacological effects, potentially influencing mood regulation and pain management. Studies suggest it may enhance the production of endorphins, contributing to pain relief and improved mood.

Biochemical Research

In biochemical research, DL-Phenylalanine methyl ester hydrochloride is explored for its role in various enzymatic processes and cell biology.

Enzyme Activity Evaluation

Studies have demonstrated the use of this compound in evaluating enzyme activity, particularly in the context of phenylalanine ammonia lyase (PAL). This enzyme catalyzes the conversion of phenylalanine to other useful compounds, which can be critical for metabolic engineering.

Case Study: Enzyme Activity Optimization

A study published in Biotechnology Progress highlighted the optimization of L-phenylalanine methyl ester synthesis using isolated PAL from Rhodotorula glutinis. The findings emphasized improved yields through specific reaction conditions, showcasing the compound's utility in biotransformation processes .

Corrosion Inhibition

DL-Phenylalanine methyl ester hydrochloride has been investigated for its potential as a corrosion inhibitor in metal protection applications.

Corrosion Studies

Research has shown that this compound effectively inhibits corrosion on mild steel surfaces when exposed to hydrochloric acid solutions. The inhibition efficiency increases with concentration and temperature, indicating a promising application in industrial settings.

Table 2: Corrosion Inhibition Properties

| Parameter | Value |

|---|---|

| Maximum Inhibition Efficiency | Up to 400 ppm concentration |

| Temperature Range | 30-60 °C |

| Adsorption Isotherm | Langmuir Isotherm model |

Material Science Applications

In materials science, DL-Phenylalanine methyl ester hydrochloride is explored for its potential as a component in developing novel materials with enhanced properties.

Cell-Penetrating Peptides

Research has focused on modifying peptides with DL-Phenylalanine methyl ester to improve their cell membrane permeability. This modification aims to enhance the delivery of therapeutic agents into cells, making it a focal point in drug delivery systems .

Mechanism of Action

The mechanism of action of DL-Phenylalanine methyl ester hydrochloride involves its interaction with enzymes and receptors in the body. It is believed to inhibit the degradation of enkephalins, which are endogenous opioid peptides. This inhibition leads to increased levels of enkephalins, resulting in analgesic and antidepressant effects . The compound may also interact with other molecular targets, such as neurotransmitter receptors, to exert its effects .

Comparison with Similar Compounds

DL-Phenylalanine Hydrazide

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 195.22 g/mol

- Melting Point : 85–87°C

- Key Features : Prepared by reacting DL-phenylalanine methyl ester hydrochloride with hydrazine hydrate. The hydrazide group (-NHNH₂) enhances nucleophilicity, making it suitable for Schiff base formation in ligand synthesis.

- Applications : Used in synthesizing N'-(2-hydroxybenzylidene) derivatives for catalytic cross-coupling reactions .

Tosyl-L-Valyl-Phenylalanine Methyl Ester

- Molecular Formula : C₂₂H₂₈N₂O₅S

- Molecular Weight : 432.53 g/mol

- Melting Point : 138–139°C

- Key Features : Synthesized via acylation of DL-phenylalanine methyl ester with tosyl-L-valyl chloride. The tosyl group improves stability, while the methyl ester retains solubility in organic solvents.

- Applications : Intermediate in peptide synthesis; the tosyl group facilitates selective deprotection .

Methyl 2-Isocyanato-3-Phenylpropanoate

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- Key Features : Derived from DL-phenylalanine methyl ester hydrochloride via reaction with trichloromethyl chloroformate. The isocyanate group (-NCO) enables conjugation with amines or alcohols.

- Applications : Key intermediate in the synthesis of West Nile Virus protease inhibitors .

DL-Phenylalanine Ethyl Ester Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.70 g/mol

- Key Features : Ethyl ester analog with increased lipophilicity compared to the methyl ester. Hydrolyzes slower under basic conditions.

- Applications : Used in enzymatic resolution methods for chiral separation of phenylalanine enantiomers .

DL-4-Phenyl-2-Aminobutyric Acid n-Octyl Ester Hydrochloride

- Molecular Formula: C₁₈H₃₀ClNO₂

- Molecular Weight : 335.89 g/mol

- Key Features : Features a long n-octyl chain, enhancing lipid membrane permeability.

- Applications : Exhibits potent spasmolytic activity (EC₅₀ = 0.5 µM) and low acute toxicity (LD₅₀ = 120 mg/kg in mice), making it a promising antispasmodic agent .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| DL-Phenylalanine methyl ester HCl | C₁₀H₁₄ClNO₂ | 215.68 | 158–162 | Methyl ester, HCl salt | Ligand synthesis, protease inhibitors |

| DL-Phenylalanine hydrazide | C₉H₁₃N₃O₂ | 195.22 | 85–87 | Hydrazide (-NHNH₂) | Schiff base ligands |

| Tosyl-L-valyl-phenylalanine methyl ester | C₂₂H₂₈N₂O₅S | 432.53 | 138–139 | Tosyl (-SO₂C₆H₄CH₃), methyl ester | Peptide synthesis |

| Methyl 2-isocyanato-3-phenylpropanoate | C₁₁H₁₀N₂O₂ | 202.21 | N/A | Isocyanate (-NCO) | Antiviral drug intermediates |

| DL-Phenylalanine ethyl ester HCl | C₁₁H₁₆ClNO₂ | 229.70 | N/A | Ethyl ester, HCl salt | Chiral resolution |

| DL-4-Phenyl-2-aminobutyric acid n-octyl ester HCl | C₁₈H₃₀ClNO₂ | 335.89 | N/A | n-Octyl ester, HCl salt | Spasmolytic agents |

Key Findings and Structural Insights

Ester Group Influence :

- Methyl and ethyl esters balance solubility and reactivity. Methyl esters hydrolyze faster under acidic conditions, while ethyl esters offer prolonged stability .

- Longer alkyl chains (e.g., n-octyl) enhance lipid solubility and pharmacological activity .

Functional Group Modifications :

- Hydrazide : Increases nucleophilicity for condensation reactions .

- Isocyanate : Enables click chemistry for drug conjugate synthesis .

- Tosyl : Provides steric protection and directs regioselectivity in peptide coupling .

Racemic vs. Resolved Forms :

- DL-forms are cost-effective for bulk synthesis but require resolution (e.g., enzymatic hydrolysis) to isolate enantiomers for chiral drugs .

Biological Activity

DL-Phenylalanine methyl ester hydrochloride (DL-PME) is a derivative of the amino acid phenylalanine, which has garnered attention for its potential biological activities. This compound is primarily studied for its effects on the central nervous system, immune response modulation, and its applications in various pharmaceutical formulations.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 5619-07-8 |

| Solubility | Slightly soluble in water |

| Purity | ≥98% |

DL-Phenylalanine methyl ester hydrochloride functions as an inhibitor of certain enzymes and neurotransmitter systems. Its mechanism involves:

- Inhibition of Tryptophan Hydroxylase : This enzyme is crucial for the synthesis of serotonin (5-HT). By inhibiting this enzyme, DL-PME can deplete serotonin levels in the brain, which may influence mood and cognitive functions .

- Impact on Immune Response : Studies have indicated that DL-PME can modulate immune responses by affecting monocyte activity. It has been shown to improve the expansion of lymphokine-activated killer (LAK) cells when monocytes are depleted using this compound .

1. Neurotransmitter Modulation

Research indicates that DL-PME can significantly affect neurotransmitter levels, particularly serotonin. In animal models, administration of DL-PME led to reduced serotonin synthesis, which correlated with behavioral changes such as impaired learning and anxiety-like behaviors .

2. Immune System Interaction

In immunopharmacology, DL-PME has been utilized to study its effects on monocyte depletion. The compound enhances LAK cell expansion, suggesting potential applications in cancer therapies where immune modulation is beneficial .

Case Study 1: Serotonin Depletion and Behavioral Changes

A study conducted on rats demonstrated that administration of DL-PME resulted in significant depletion of serotonin levels in the orbitofrontal cortex. This depletion was associated with impaired reversal learning tasks, indicating a direct link between serotonin levels and cognitive performance .

Case Study 2: Immune Modulation

In a pilot study, researchers explored the effects of DL-PME on LAK cell expansion. Results showed that treatment with DL-PME led to enhanced proliferation of these immune cells, suggesting its potential as an adjunct therapy in cancer treatment to boost immune response against tumors .

Research Findings

Recent studies have highlighted various aspects of DL-PME's biological activity:

- Neuropharmacological Effects : Investigations into its role in anxiety and depression have shown that modulation of serotonin synthesis can lead to altered behavioral outcomes in animal models .

- Cancer Research : The ability of DL-PME to enhance LAK cell function indicates its potential utility in immunotherapy protocols, particularly for hematological malignancies .

Q & A

Q. What are the standard synthetic routes for DL-phenylalanine methyl ester hydrochloride, and how is purity validated?

The compound is typically synthesized via esterification of DL-phenylalanine with methanol under acidic conditions, followed by hydrochloride salt formation. Characterization involves ¹H- and ¹³C-NMR spectroscopy to confirm structural integrity (e.g., peaks at δ 3.7 ppm for the methyl ester and δ 8.5 ppm for the amine hydrochloride) . Purity is assessed using thin-layer chromatography (TLC) and GC analysis, with commercial batches reporting ≥98% purity .

Q. Which physicochemical properties are critical for experimental design involving this compound?

Key properties include:

Q. How should researchers handle stability and solubility challenges during storage and experimental use?

Store at -15°C in airtight containers to avoid hygroscopic degradation. For solubility-dependent assays, pre-dissolve in methanol or DMSO, ensuring concentrations ≤10 mM to prevent precipitation. Centrifugation (10,000 rpm, 5 min) is recommended before use in sensitive reactions .

Advanced Research Questions

Q. What role does DL-phenylalanine methyl ester hydrochloride play in asymmetric catalysis and ligand design?

The compound serves as a chiral precursor for salen-type ligands in asymmetric Mizoroki–Heck cross-coupling reactions. Its amine and ester groups facilitate coordination with transition metals (e.g., palladium), enhancing enantioselectivity in C–C bond formation. NMR-guided optimization (e.g., monitoring coupling constants) is critical for tuning ligand geometry .

Q. How does structural modification (e.g., halogenation) impact biological activity compared to the parent compound?

Derivatives like 4-chloro-DL-phenylalanine methyl ester hydrochloride exhibit distinct bioactivity, such as serotonin synthesis inhibition via tryptophan hydroxylase blockade. Comparative studies show halogenation increases blood-brain barrier permeability (e.g., 4-chloro derivative reduces hippocampal serotonin by 85% in mice vs. minimal effect from the parent compound) .

Q. What analytical strategies resolve contradictions in reported reaction yields when using this compound in peptide synthesis?

Discrepancies in yields often arise from amine group protonation under acidic conditions, limiting nucleophilicity. Strategies include:

- pH optimization : Use buffered solutions (pH 7–8) to deprotonate the amine.

- Coupling agents : Employ HOBt/DIC systems to enhance activation efficiency.

- Real-time monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry .

Methodological Considerations

- Contradiction Analysis : Conflicting solubility data may arise from batch-specific impurities. Always cross-validate with HPLC-UV (λ = 254 nm) and compare retention times against certified standards .

- Safety Protocols : Refer to safety data sheets for handling guidelines (e.g., PPE requirements, emergency procedures for inhalation/contact exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.